molecular formula C17H15N5 B11839526 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)- CAS No. 825630-54-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-

Cat. No.: B11839526
CAS No.: 825630-54-4
M. Wt: 289.33 g/mol
InChI Key: YTRKHCSIFDLSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Imidazo[1,2-a]pyrazin-8-amine Derivatives

Structural Characteristics of Imidazo[1,2-a]pyrazin-8-amine Core

The imidazo[1,2-a]pyrazine core consists of a fused bicyclic system combining a five-membered imidazole ring and a six-membered pyrazine ring. This arrangement creates a planar, electron-rich scaffold capable of π-π stacking interactions with aromatic residues in protein binding pockets. The nitrogen atoms at positions 1, 3, and 8 of the pyrazine ring contribute to the compound’s basicity, with the amine at position 8 serving as a critical site for functionalization.

Table 1: Key Structural Features of the Imidazo[1,2-a]pyrazin-8-amine Core

Feature Description
Ring System Bicyclic fusion of imidazole (positions 1–2) and pyrazine (positions 3–8)
Electron Density Delocalized π-system across both rings, enhancing affinity for hydrophobic targets
Position 8 Amine Primary site for substituent attachment; influences solubility and binding

Density functional theory (DFT) studies on analogous structures reveal a highest occupied molecular orbital (HOMO) localized on the pyrazine ring, suggesting nucleophilic reactivity at nitrogen centers. The core’s rigidity and planar geometry minimize steric hindrance, enabling precise interactions with enzymatic active sites.

Significance of N-Cyclopropyl and 1H-Indol-4-yl Substituents

The N-cyclopropyl and 3-(1H-indol-4-yl) groups confer distinct pharmacological and physicochemical properties to the compound:

N-Cyclopropyl Substituent
  • Steric and Electronic Effects : The cyclopropyl group’s small size and sp³-hybridized carbons introduce minimal steric bulk while enhancing metabolic stability. Its strained ring system increases resistance to oxidative degradation compared to linear alkyl chains.
  • Lipophilicity : Cyclopropane’s hydrophobic character improves membrane permeability, as evidenced by elevated logP values in similar derivatives.
3-(1H-Indol-4-yl) Substituent
  • Aromatic Interactions : The indole moiety facilitates π-π stacking with tyrosine or tryptophan residues in target proteins, as observed in kinase inhibitors. The 4-position substitution on indole directs the heterocycle’s orientation, potentially optimizing binding to allosteric pockets.
  • Hydrogen Bonding : The indolic NH group serves as a hydrogen bond donor, enhancing affinity for polar regions of enzymes or receptors.

Table 2: Comparative Analysis of Substituent Effects

Substituent Role in Binding Impact on Physicochemical Properties
N-Cyclopropyl Reduces P-glycoprotein-mediated efflux Increases logP by 0.5–1.0 units
3-(1H-Indol-4-yl) Enhances target selectivity via aromatic stacking Raises topological polar surface area (TPSA) by 30–40 Ų

The synergy between the N-cyclopropyl and 3-(1H-indol-4-yl) groups creates a balanced profile of lipophilicity and polar interactions, making the compound a promising candidate for targeting central nervous system (CNS) disorders or oncology-related pathways. For instance, in AMPA receptor modulators, similar substituents have demonstrated improved brain penetration and receptor occupancy.

Properties

CAS No.

825630-54-4

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N-cyclopropyl-3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C17H15N5/c1-2-13(12-6-7-18-14(12)3-1)15-10-20-17-16(21-11-4-5-11)19-8-9-22(15)17/h1-3,6-11,18H,4-5H2,(H,19,21)

InChI Key

YTRKHCSIFDLSDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=C5C=CNC5=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine and indole derivatives, followed by the formation of the imidazo[1,2-a]pyrazine ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains . This suggests that similar derivatives of imidazo[1,2-a]pyrazin-8-amine could also be effective against various bacterial infections.

Anticancer Potential

The indole moiety present in the compound is known for its anticancer properties. Compounds containing indole structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The unique combination of the imidazo[1,2-a]pyrazine core with indole may enhance these properties, making it a candidate for further investigation in cancer therapy.

Inhibitors of Viral Infections

Recent studies have also explored the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of viral infections. For example, research on related compounds has indicated their ability to inhibit the spike protein of SARS-CoV-2, suggesting that similar structures could be developed into antiviral agents targeting COVID-19 and other viral pathogens .

Synthesis Techniques

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)- typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazo Core : This can be achieved through cyclization reactions involving suitable pyrazine and imidazole derivatives.
  • Introduction of Functional Groups : The cyclopropyl group is often introduced via cyclopropanation reactions using cyclopropyl halides.
  • Substitution Reactions : A nucleophilic aromatic substitution can be utilized to attach the indole moiety.

These synthetic routes are essential for producing various derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities of imidazo[1,2-a]pyrazine derivatives:

CompoundActivityMIC (μM)Reference
Compound 13Antitubercular≤0.006
Compound 18Antitubercular≤0.03
Various Indole DerivativesAnticancer ActivityVaries
SARS-CoV-2 InhibitorsViral InhibitionVaries

These findings highlight the potential for developing new therapeutic agents based on the imidazo[1,2-a]pyrazin framework.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The imidazo[1,2-a]pyrazine core can interact with nucleic acids and proteins, affecting cellular processes. These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • N-Substituents : The cyclopropyl group at position 8 may enhance metabolic stability compared to bulkier substituents (e.g., benzyloxy in antiulcer derivatives) .
  • Antiviral vs. Anticancer : 2-Phenyl derivatives lack indole substituents but show antiviral activity, whereas CDK9 inhibitors with indole-like groups exhibit anticancer effects .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core fused with an indole moiety and a cyclopropyl group, which contributes to its unique pharmacological properties. The increasing interest in this compound stems from its inhibitory effects on Bruton's tyrosine kinase (Btk), a key target in various cancers and autoimmune diseases.

Structural Characteristics

The structural formula of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)- can be represented as follows:

C14H15N5\text{C}_{14}\text{H}_{15}\text{N}_{5}

This compound's structure is pivotal for its biological activity and interactions with various molecular targets.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Imidazo[1,2-a]pyrazin-8-amine derivatives have been shown to effectively inhibit Btk activity. Btk is involved in B-cell receptor signaling pathways and plays a critical role in the proliferation and survival of B cells. The inhibition of Btk can lead to therapeutic effects in conditions such as:

  • B-cell malignancies
  • Autoimmune disorders

Studies indicate that these compounds exhibit significant potency against Btk, with IC50 values often in the low nanomolar range, demonstrating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of Imidazo[1,2-a]pyrazin-8-amines to enhance their biological activity while minimizing off-target effects. Key modifications include:

  • Variations in the cyclopropyl group
  • Alterations to the indole moiety
  • Substitutions at various positions on the pyrazine ring

These modifications have been systematically evaluated through biochemical assays to determine their impact on potency and selectivity against kinases .

Pharmacological Applications

The primary applications of Imidazo[1,2-a]pyrazin-8-amines include:

  • Anticancer agents : Targeting Btk for treating lymphomas and leukemias.
  • Immunomodulators : Enhancing immune response through modulation of signaling pathways.

Case studies have demonstrated promising results in preclinical models, where these compounds improved survival rates and reduced tumor growth when combined with other therapies, such as anti-PD-1 antibodies .

Comparative Analysis with Related Compounds

To understand the uniqueness of Imidazo[1,2-a]pyrazin-8-amines, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridinePyridine ring instead of pyrazineGenerally less active as kinase inhibitors
Imidazo[1,2-b]pyridineDifferent ring fusionExhibits distinct pharmacological profiles
Pyrazolo[3,4-b]quinolineQuinoline structureShows different biological activities
Indole-based compoundsIndole core with various substitutionsVarying degrees of biological activity

Imidazo[1,2-a]pyrazin-8-amines stand out due to their specific interactions with Btk and their enhanced pharmacological potential compared to other similar compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing imidazo[1,2-a]pyrazin-8-amine derivatives, and how can reaction efficiency be improved?

Answer:
The synthesis of imidazo[1,2-a]pyrazin-8-amine derivatives typically employs multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions to yield adenine-mimetic scaffolds . Key optimizations include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysis : Iodine or Lewis acids can accelerate cyclization steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
    For N-cyclopropyl derivatives, introduce the cyclopropylamine group early to avoid steric hindrance in later stages .

Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substitution patterns (e.g., indole C-4 linkage and cyclopropylamine integration). Key signals include aromatic protons (δ 6.5–8.5 ppm) and cyclopropyl CH2_2 (δ 0.5–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C15_{15}H15_{15}N5_5O for analogs) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>98%) using C18 columns (gradient: 10–90% acetonitrile in water) .

Advanced: How can contradictory reports on biological activity (e.g., kinase inhibition vs. antimicrobial effects) be reconciled for imidazo[1,2-a]pyrazines?

Answer:
Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM) alter IC50_{50} values .
  • Structural nuances : Substitution at C-3 (e.g., indole vs. phenyl groups) modulates target selectivity. For example, indole-containing analogs show stronger kinase inhibition, while phenyl derivatives exhibit antimicrobial activity .
  • Cell-line specificity : Test multiple cell lines (e.g., HCT-116 vs. HEK293) to assess context-dependent effects .
    Recommendation : Use orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to validate mechanisms .

Advanced: What computational strategies predict the binding modes of N-cyclopropyl-imidazo[1,2-a]pyrazines to kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between the pyrazine N-8 and kinase hinge regions .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of the cyclopropyl group in hydrophobic pockets .
  • QSAR Models : Train models with descriptors like LogP and topological polar surface area (TPSA) to predict IC50_{50} trends .

Advanced: How should in vitro toxicity studies be designed to evaluate off-target effects of imidazo[1,2-a]pyrazine analogs?

Answer:

  • Dose Range : Test 0.1–100 µM in primary hepatocytes (e.g., HepG2) and non-cancerous cells (e.g., HEK293) to identify selective cytotoxicity .
  • Endpoint Assays : Combine MTT (viability), ROS detection (DCFH-DA), and caspase-3/7 assays (apoptosis) .
  • Metabolic Stability : Use microsomal assays (human liver microsomes, NADPH) to quantify CYP450-mediated degradation .
    Statistical Design : Apply randomized block layouts with ≥3 replicates to minimize batch effects .

Advanced: What strategies optimize the solubility and bioavailability of N-cyclopropyl-imidazo[1,2-a]pyrazines for in vivo studies?

Answer:

  • Salt Formation : Convert free amines to hydrochloride salts (improves aqueous solubility by 5–10×) .
  • Prodrug Design : Introduce ester or phosphate groups at the indole NH for pH-sensitive release .
  • Nanoparticle Formulation : Use PEG-PLGA carriers (particle size: 100–200 nm) to enhance plasma half-life .
    Analytical Validation : Monitor pharmacokinetics via LC-MS/MS (LOQ: 1 ng/mL) in rodent plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.